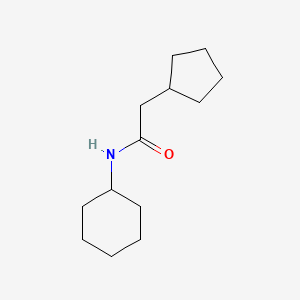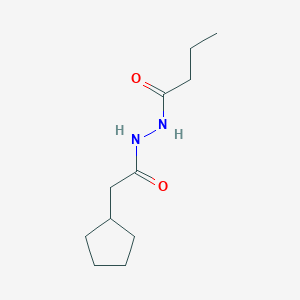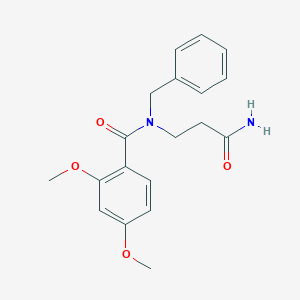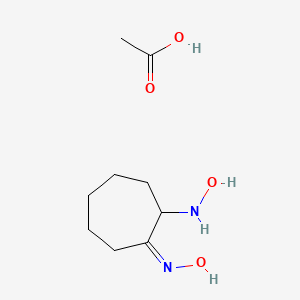![molecular formula C18H26N2O2 B5914784 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide, also known as CPAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPAD is a small molecule that has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
作用机制
The exact mechanism of action of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to exhibit a range of biochemical and physiological effects in various animal models. In addition to its anti-inflammatory and analgesic effects, 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has also been shown to reduce the levels of triglycerides and cholesterol in the blood of rats fed a high-fat diet.
实验室实验的优点和局限性
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it exhibits a range of biological activities that make it useful for investigating various disease states. However, there are also limitations to its use. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has not yet been tested in humans, and its safety and efficacy in humans are unknown. In addition, the exact mechanism of action of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide. One direction is to investigate its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro. Another direction is to investigate its potential use as a treatment for type 2 diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in a mouse model. Further studies are also needed to fully understand the mechanism of action of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide and to determine its safety and efficacy in humans.
合成方法
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzophenone with cyclopentanone and subsequent acylation with N,N-dimethylpropanamide. Another method involves the reaction of 4-aminobenzophenone with cyclopentanone followed by acylation with N,N-dimethylpropanamide in the presence of a catalyst. The purity and yield of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide can be optimized by adjusting the reaction conditions and purification methods.
科学研究应用
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been the subject of several studies due to its potential applications in the field of medicine. In one study, 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide was shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in a mouse model of acute lung injury. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has also been shown to have analgesic effects in a rat model of neuropathic pain. In addition, 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been investigated for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro.
属性
IUPAC Name |
3-[4-[(2-cyclopentylacetyl)amino]phenyl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)18(22)12-9-14-7-10-16(11-8-14)19-17(21)13-15-5-3-4-6-15/h7-8,10-11,15H,3-6,9,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWAJXSPHJUTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)




![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)


![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)